molecular formula C21H31N3O7S B3993072 ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE

ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B3993072
M. Wt: 469.6 g/mol
InChI Key: PDYJDZYFFLIGIV-UHFFFAOYSA-N
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Description

ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

The synthesis of ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the piperidine and piperazine intermediates, followed by their coupling with the 3,4-dimethoxybenzenesulfonyl chloride. The final step involves the esterification of the carboxylate group. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The piperidine and piperazine rings can interact with various receptors or enzymes, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other piperidine and piperazine derivatives, such as:

  • ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-1-CARBOXYLATE
  • ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]MORPHOLINE-1-CARBOXYLATE These compounds share structural similarities but differ in their ring systems or functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer distinct properties and potential applications.

Properties

IUPAC Name

ethyl 4-[1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O7S/c1-4-31-21(26)23-13-11-22(12-14-23)20(25)16-7-9-24(10-8-16)32(27,28)17-5-6-18(29-2)19(15-17)30-3/h5-6,15-16H,4,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYJDZYFFLIGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE
Reactant of Route 4
ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ETHYL 4-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE

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